molecular formula C15H13N3O4S B563770 Piroxicam-d3 CAS No. 942047-64-5

Piroxicam-d3

Cat. No. B563770
M. Wt: 334.364
InChI Key: QYSPLQLAKJAUJT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piroxicam-d3 is a deuterium-labeled version of Piroxicam . It is a non-steroidal anti-inflammatory drug (NSAID) and a COX inhibitor with anti-inflammatory and analgesic properties . It is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS .


Molecular Structure Analysis

The formal name of Piroxicam-d3 is 1,1-dioxide-4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide . Its molecular formula is C15H10D3N3O4S and it has a formula weight of 334.4 . The InChi Code is InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 .


Chemical Reactions Analysis

The thermal decomposition of Piroxicam has been studied . It is a two-stage process with the initial temperature of 198 °C either in nitrogen or air atmospheres . The main part of the molecule, including sulfamide, amide, benzene ring, and pyridine ring, decompose simultaneously to form gasifiable small molecules and carbonaceous residue in the first stage .


Physical And Chemical Properties Analysis

Piroxicam-d3 is a solid and soluble in methanol . The physicochemical properties of Piroxicam have been improved through salt formation with ethanolamine .

Scientific Research Applications

  • Nanosized Piroxicam Containing Orodispersible Lyophilizate

    • Application Summary : This research aimed to produce an orodispersible lyophilizate (OL) consisting of nanosized Piroxicam (PRX). PRX is a poorly water-soluble drug that provides relief in different arthritides. Reducing the particle size of PRX increases its bioavailability. For pediatric, geriatric, and dysphagic patients, oral dispersible systems ease administration .
    • Methods of Application : PRX was solved in ethyl acetate and then sonicated into a poloxamer-188 solution to perform spray-ultrasound-assisted solvent diffusion-based nanoprecipitation. The solid form was formulated via freeze drying in blister sockets .
    • Results : Dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA) presented a nanosized PRX diameter. The disintegration time was less than 1 min and the dissolution profile improved .
  • Nanoformed Piroxicam in a Controlled Clinical Study

    • Application Summary : This research aimed to demonstrate that decreasing particle size with a solution-to-particle method known as nanoforming can improve dissolution and thus bioavailability .
    • Methods of Application : A Quality-by-Design (QbD) approach was used to nanoform piroxicam and a design space was established. The pharmacokinetics of piroxicam nanoparticles were compared to two marketed products in a clinical trial .
    • Results : Nanoformed tablets showed a 33% increase in exposure during the first hour after dosing (AUC 0–1 h) compared with an immediate release tablet and was similar to a fast absorbing tablet incorporating complexation of piroxicam with β-cyclodextrin .
  • Piroxicam Encompassing Floating Oral In Situ Gels

    • Application Summary : The research was undertaken aiming to formulate Piroxicam encompassing floating oral in situ gels, in order to augment its anti-inflammatory activity and to alleviate its gastric ulceration potential .

Safety And Hazards

Piroxicam-d3 is toxic if swallowed . It may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed . It is harmful in contact with skin or if inhaled, and it causes skin irritation and serious eye irritation .

Future Directions

Piroxicam-d3 is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS . It has potential applications in the field of lipid research . A study has shown that decreasing particle size with a solution-to-particle method known as nanoforming can improve dissolution and thus bioavailability . This indicates that nanoforming is an alternative to complex formulation such as cyclodextrins based products .

properties

IUPAC Name

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPLQLAKJAUJT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715737
Record name 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroxicam-d3

CAS RN

942047-64-5
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942047-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942047-64-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
F Balssa, Y Bonnaire - … : The Official Journal of the International …, 2007 - Wiley Online Library
… Piroxicam-d3 6 was also purified by silica gel chromatography. However, dissolution in aqueous sodium hydroxide solution followed by precipitation with HCl was found to be a …
TS Castilhos, F Barreto, L Meneghini… - Food Additives & …, 2016 - Taylor & Francis
… (NMS), meloxicam sodium (MEL), meloxicam-d3 (MEL-D3), ketoprofen (KET), diclofenac (DIC), propyphenazone (PPZ), indometacin (IDM), piroxicam (PIRO) and piroxicam-d3 (PIRO-…
Number of citations: 10 www.tandfonline.com
MS Mashal, F Bevalot, A Citterio‐Quentin… - Drug Testing and …, 2023 - Wiley Online Library
Ultratrail running is a sport with growing number of adherents. To complete ultratrail despite physical issues such as joint and muscle pain, many runners use nonsteroidal anti‐…
A Garth-Greeves - 2016 - Anglia Ruskin University
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.